
1-(4-Fluorobenzyl)-2-chlorobenzimidazole
Overview
Description
2-Chloro-1-(4-fluorobenzyl)benzimidazole is a chemical compound with the molecular formula C14H10ClFN2 and a molecular weight of 260.69 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and medicine. It is characterized by its solid form and a melting point of 83-87°C .
Mechanism of Action
Target of Action
The primary target of 2-Chloro-1-(4-Fluorobenzyl)-1H-Benzo[d]Imidazole is Aldose Reductase (ALR2) . ALR2 is an enzyme involved in glucose metabolism, specifically in the polyol pathway, where it reduces glucose to sorbitol.
Mode of Action
As an Aldose Reductase inhibitor , 2-Chloro-1-(4-Fluorobenzyl)-1H-Benzo[d]Imidazole binds to the active site of the ALR2 enzyme, preventing it from catalyzing the reduction of glucose to sorbitol . This interaction disrupts the normal function of the enzyme, leading to a decrease in sorbitol production.
Biochemical Pathways
The inhibition of ALR2 affects the polyol pathway , a secondary route for glucose metabolism . Under normal conditions, excess glucose is converted into sorbitol by ALR2.
Result of Action
The inhibition of ALR2 by 2-Chloro-1-(4-Fluorobenzyl)-1H-Benzo[d]Imidazole can lead to a decrease in intracellular sorbitol levels . High levels of sorbitol have been associated with various complications in diabetic patients, including cataract formation, neuropathy, and retinopathy. Therefore, the action of this compound may have potential therapeutic benefits in the management of these conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(4-fluorobenzyl)benzimidazole typically involves the reaction of 2-chlorobenzimidazole with 4-fluorobenzyl chloride. The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for 2-Chloro-1-(4-fluorobenzyl)benzimidazole may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(4-fluorobenzyl)benzimidazole undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the benzimidazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminobenzimidazole derivatives, while oxidation reactions can produce benzimidazole N-oxides .
Scientific Research Applications
2-Chloro-1-(4-fluorobenzyl)benzimidazole has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
1-(4-Fluorobenzyl)-2-chlorobenzimidazole: This compound is structurally similar but may have different biological activities and applications.
2-Chloro-1-(4-methylbenzyl)benzimidazole: Another similar compound with a methyl group instead of a fluorine atom, which can influence its reactivity and properties.
Uniqueness
2-Chloro-1-(4-fluorobenzyl)benzimidazole is unique due to the presence of both chlorine and fluorine atoms, which can enhance its reactivity and biological activity. The combination of these substituents can lead to distinct chemical and physical properties compared to other benzimidazole derivatives .
Properties
IUPAC Name |
2-chloro-1-[(4-fluorophenyl)methyl]benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFN2/c15-14-17-12-3-1-2-4-13(12)18(14)9-10-5-7-11(16)8-6-10/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGXALMVNIRPELS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CC3=CC=C(C=C3)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40233991 | |
| Record name | 1-(4-Fluorobenzyl)-2-chlorobenzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40233991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84946-20-3 | |
| Record name | 2-Chloro-1-(4-fluorobenzyl)-1H-benzimidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84946-20-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Fluorobenzyl)-2-chlorobenzimidazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084946203 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(4-Fluorobenzyl)-2-chlorobenzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40233991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-1-[(4-fluorophenyl)methyl]-1H-benzimidazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.076.903 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-(4-FLUOROBENZYL)-2-CHLOROBENZIMIDAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/572KOO4QPT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2-chloro-1-(4-fluorobenzyl)-1H-benzo[d]imidazole in the context of marine biofouling?
A: 2-chloro-1-(4-fluorobenzyl)-1H-benzo[d]imidazole is a significant compound in antifouling research due to its ability to inhibit the settlement of marine organisms. Specifically, it has demonstrated potent anti-settlement activity against the larvae of three major fouling organisms: the barnacle Amphibalanus (=Balanus) amphitrite, the bryozoan Bugula neritina, and the polychaete Hydroides elegans []. This makes it a potential candidate for developing environmentally friendly antifouling coatings for marine vessels and infrastructure.
Q2: How does the anti-settlement activity of 2-chloro-1-(4-fluorobenzyl)-1H-benzo[d]imidazole compare to its parent compound, mizolastine?
A: 2-chloro-1-(4-fluorobenzyl)-1H-benzo[d]imidazole is an intermediate compound in the synthesis of mizolastine, an antihistamine pharmaceutical also found to have antifouling properties []. While both compounds demonstrate significant anti-settlement activity against the aforementioned marine organisms, their specific EC50 values (the concentration at which 50% of larval settlement is inhibited) differ. Research suggests that 2-chloro-1-(4-fluorobenzyl)-1H-benzo[d]imidazole may hold promise as a starting point for developing more potent and targeted antifouling agents, potentially with lower environmental impact compared to existing solutions. Further research is needed to fully understand the structure-activity relationships and optimize the antifouling properties of this class of compounds.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
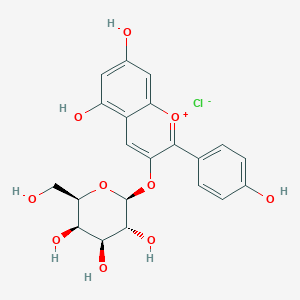
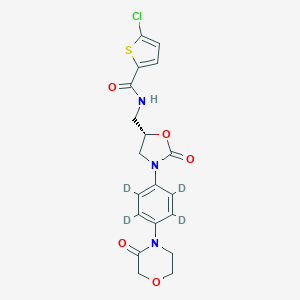
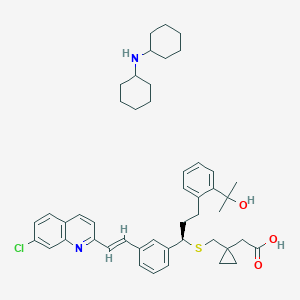
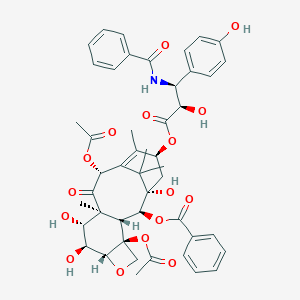



![1,4,5,6,7,11,12,13,14,14,15,15-dodecachloropentacyclo[9.2.1.14,7.02,10.03,8]pentadeca-5,12-diene](/img/structure/B28952.png)

![N-[3-(3-Cyanopyrazolo[1,5-a]pyrimidin-7-yl)phenyl]acetamide](/img/structure/B28968.png)
![4-[3-(methylamino)-1-(2-thienyl)propyl]-1-Naphthalenol hydrochloride](/img/structure/B28970.png)
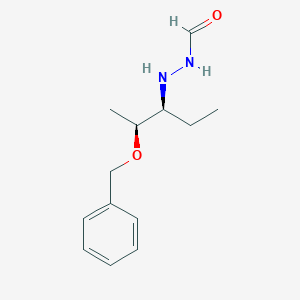
![[(3S,5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methyl 4-methylbenzenesulfonate](/img/structure/B28980.png)

